Potassium isolespedezate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

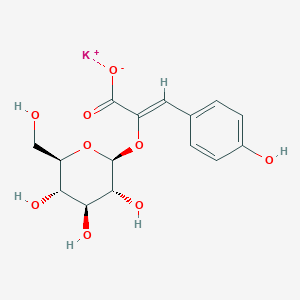

Potassium isolespedezate, also known as this compound, is a useful research compound. Its molecular formula is C15H17KO9 and its molecular weight is 380.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Structural Features and Reactivity

Potassium isolespedezate consists of a glucose moiety linked to a phenolic aglycon. Key structural characteristics include:

-

A β-glucosidic bond connecting D-glucose to the aglycon.

-

A phenolic hydroxyl group essential for biological activity.

-

Potassium as the counterion, enhancing solubility in aqueous plant tissues .

Structure-Activity Relationship (SAR) Findings

Modifications to the glucose moiety do not diminish bioactivity, as demonstrated in synthetic analogs:

| Modification | Bioactivity Retention | Key Observation |

|---|---|---|

| Replacement of D-glucose with L-glucose (Compound 16) | Yes | Retains leaf-opening function |

| Methyl ether protection of phenolic -OH | No | Loss of activity; highlights -OH's role |

| Alteration of glycosidic bond | Variable | Depends on steric and electronic effects |

These findings indicate that the phenolic hydroxyl group, rather than the sugar configuration, drives receptor interaction .

Role in Nyctinastic Leaf Movement

This compound regulates leaf opening by antagonizing leaf-closing factors. Its concentration fluctuates diurnally due to enzymatic hydrolysis:

-

Daytime : Stable concentration maintains leaf openness.

-

Evening : β-Glucosidase hydrolyzes the glucosidic bond, converting it into an inactive aglycon (12), allowing leaf closure .

This hydrolysis is pH-dependent and correlates with circadian increases in β-glucosidase activity in motor cells .

Chemical Probes and Receptor Studies

Fluorescent and biotinylated derivatives of this compound have been synthesized to study its mechanism:

-

Fluorescent Probe (13) : Used to localize binding sites in plant motor cells, revealing plasma membrane receptors .

-

Biotinylated Analog : Identified 210 kDa and 180 kDa receptor proteins via SDS-PAGE and western blotting, confirming their role in potassium channel regulation .

Mechanistic Insights

This compound induces leaf opening by:

-

Binding to plasma membrane receptors linked to H⁺-ATPase.

-

Activating potassium efflux channels, increasing turgor pressure in extensor cells.

-

Antagonizing leaf-closing factors like lespedezate derivatives .

Comparative Reactivity

Unlike simpler potassium salts (e.g., KOH or KCl), this compound’s reactivity is niche, limited to enzymatic and receptor-mediated processes. Its stability in aqueous environments contrasts with hygroscopic potassium compounds like KI or K₂CO₃ .

Eigenschaften

Molekularformel |

C15H17KO9 |

|---|---|

Molekulargewicht |

380.39 g/mol |

IUPAC-Name |

potassium;(Z)-3-(4-hydroxyphenyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoate |

InChI |

InChI=1S/C15H18O9.K/c16-6-10-11(18)12(19)13(20)15(24-10)23-9(14(21)22)5-7-1-3-8(17)4-2-7;/h1-5,10-13,15-20H,6H2,(H,21,22);/q;+1/p-1/b9-5-;/t10-,11-,12+,13-,15-;/m1./s1 |

InChI-Schlüssel |

BWZRBEWYICIJHU-FNVNLAAPSA-M |

Isomerische SMILES |

C1=CC(=CC=C1/C=C(/C(=O)[O-])\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |

Kanonische SMILES |

C1=CC(=CC=C1C=C(C(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[K+] |

Synonyme |

isolespedezic acid potassium isolespedezate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.